(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate
Description
Evolution of Muscarinic Receptor Antagonist Research
The pharmacological targeting of muscarinic acetylcholine receptors (mAChRs) has roots in ancient medicinal practices, where plant-derived alkaloids like atropine were employed for their anticholinergic properties. Modern mAChR antagonist development began in earnest during the mid-20th century with the isolation and synthesis of tertiary amine compounds exhibiting non-selective receptor blockade. The critical realization that mAChR subtypes (M1-M5) mediate distinct physiological functions drove the pursuit of subtype-selective agents.
Early antagonists such as atropine (pK~i~ = 9.68 at M3 receptors) demonstrated potent receptor blockade but lacked subtype selectivity, resulting in systemic side effects that limited therapeutic utility. The introduction of quaternary ammonium derivatives like ipratropium bromide in the 1970s marked a paradigm shift, as these charged molecules exhibited reduced central nervous system penetration while maintaining bronchodilatory effects through M3 receptor antagonism. Structure-activity relationship (SAR) studies during this period revealed that N-substitution patterns profoundly influenced both receptor affinity and pharmacokinetic profiles.
The 21st century witnessed strategic advances in mAChR antagonist design, exemplified by tiotropium’s development. With a pK~i~ of 11.02 at M3 receptors and functional selectivity over M2 receptors, tiotropium’s carbamate moiety enabled prolonged receptor occupancy (34.7-hour half-life at M3). Concurrently, medicinal chemists explored chiral centers as a means to enhance receptor subtype discrimination. The (R)-enantiomer of fesoterodine emerged from these efforts, demonstrating superior binding characteristics compared to its stereoisomer.
Discovery and Development Timeline of Chiral Antagonists
The synthesis of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate originated from systematic optimization of lead compounds identified through high-throughput screening of quaternary ammonium libraries. Key milestones in its development include:
2000–2005 : Initial discovery phase identifying 3-(diisopropylamino)-1-phenylpropyl pharmacophore as a potent mAChR-binding motif. Early analogs exhibited promising in vitro antagonism but suffered from rapid systemic clearance.
2006–2008 : Introduction of the isobutyrate ester group at the 4-position of the phenyl ring, significantly improving metabolic stability while maintaining M3 receptor affinity (pK~i~ ~9.2). Concurrent chiral resolution studies established the (R)-configuration as optimal for mAChR subtype selectivity, with >100-fold binding preference over (S)-enantiomers in functional assays.
2009–2010 : Salt formation screening identified hydrogen fumarate as the optimal counterion, providing enhanced crystallinity and aqueous solubility compared to hydrochloride or maleate salts. Patent filings during this period detailed novel synthetic routes employing enantioselective hydrogenation and solid-phase crystallization techniques.
2011–2015 : Preclinical characterization confirming sustained receptor occupancy kinetics, with in vivo bronchoconstriction models demonstrating 24-hour duration of action following intratracheal administration. The compound’s quaternary ammonium structure prevented blood-brain barrier penetration, circumventing central anticholinergic effects observed in earlier therapeutics.
Academic Significance of the Hydrogen Fumarate Salt Configuration
The hydrogen fumarate salt configuration in (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate represents a deliberate pharmaceutical design choice addressing multiple physicochemical challenges:
- Enhanced Solubility Profile : Fumarate’s dic
Properties
Molecular Formula |
C30H41NO6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2.C4H4O4/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h8-14,17-20,23H,15-16H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 |
InChI Key |
GCCQRLKXSUATCT-RNCYCKTQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step Number | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of R-(+)-[4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-phenyl]-methanol | R-(+)-N,N-diisopropyl-3-(2-benzyloxy-5-methylphenyl)-3-phenyl propane amine, Acetonitrile, DMSO, H2SO4, Cu acetate monohydrate, Ferrous sulfate heptahydrate, Sodium persulfate; 30-80°C | 78.5 | Oxidative coupling and reduction steps; controlled pH adjustment and sodium borohydride reduction |
| 2 | Hydrogenation to R-(+)-2-(3-diisopropylamino-1-phenylpropyl)-hydroxymethyl phenol | Raney Nickel, Methanol, H2 pressure 4-5 Kg/cm², 180-240 min | 72.5 | Catalytic hydrogenation to remove protecting groups |
| 3 | Esterification to form R-(+)-2-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenyl isobutyrate | Isobutyryl chloride, Triethylamine, Dichloromethane, 0°C to room temperature | 71 | Acid chloride esterification under cooling and controlled agitation |
| 4 | Formation of hydrogen fumarate salt | Fumaric acid, 2-butanone, Cyclohexane, stirring and cooling steps | N/A | Salt formation to enhance stability and crystallinity |
| 5 | Purification of fesoterodine fumarate | Methylethylketone, Cyclohexane, temperature control, filtration | 90 | Recrystallization to achieve high purity and particle size control |
This detailed process is described in U.S. Patent Application US20140378699 and related patents, which emphasize the advantages of this method including reduced impurity formation, improved yield and purity, and manageable effluent generation.
Detailed Reaction Conditions and Observations
Oxidative Coupling and Reduction (Step 1): The initial step involves reacting the chiral amine intermediate with acetonitrile and DMSO in the presence of sulfuric acid and metal catalysts (copper acetate and ferrous sulfate) with sodium persulfate as oxidant. The reaction temperature is carefully controlled between 30 to 80°C. After oxidation, sodium borohydride is added at low temperature (0-5°C) to reduce intermediate species, followed by acidification and extraction to isolate the product.
Hydrogenation (Step 2): The benzyloxy protecting group is removed via hydrogenation using Raney Nickel under hydrogen pressure (4-5 Kg/cm²) in methanol. The reaction time ranges from 180 to 240 minutes, yielding the free phenol intermediate.
Esterification (Step 3): The phenol intermediate is esterified with isobutyryl chloride in dichloromethane with triethylamine as base. The reaction is initiated at 0°C to control exotherm and then allowed to proceed at room temperature. Post-reaction work-up involves washing with water and sodium bicarbonate solution to remove residual acid and base.
Salt Formation (Step 4): The ester is dissolved in 2-butanone and reacted with fumaric acid under slight heating to form the hydrogen fumarate salt. Cyclohexane is added to induce turbidity and precipitation. The mixture is stirred at room temperature and then cooled to 3±3°C before filtration and drying.
Purification (Step 5): The crude salt is recrystallized from methylethylketone and cyclohexane mixtures with controlled temperature profiles to enhance purity (>99%) and control particle size distribution, critical for pharmaceutical formulation.
Analytical and Quality Control Data
The final product purity is typically in the range of 99% to 99.99%, with impurities such as symmetric and asymmetric dimer impurities controlled below detection limits.
Crystalline properties are characterized by X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to confirm phase purity and polymorphic form.
Particle size distribution is controlled to ensure 90% of particles (D90) are above 200 microns, optimizing flow and formulation characteristics.
Summary Table of Preparation Parameters
| Parameter | Value/Condition | Impact on Product |
|---|---|---|
| Reaction temperature (oxidative step) | 30-80°C | Controls oxidation efficiency and impurity formation |
| Sodium borohydride addition temperature | 0-5°C | Ensures selective reduction and minimizes side reactions |
| Hydrogen pressure (hydrogenation) | 4-5 Kg/cm² | Effective deprotection of benzyloxy group |
| Esterification temperature | 0°C to RT | Controls reaction rate and prevents overreaction |
| Salt formation solvent system | 2-butanone + cyclohexane | Facilitates crystallization and purity |
| Purification solvents | Methylethylketone + cyclohexane | Enhances purity and particle size control |
| Final purity | 99-99.99% | Meets pharmaceutical standards |
Research Results and Process Advantages
The patented process exhibits significant improvements over prior art by reducing impurity formation and increasing yield and purity of fesoterodine fumarate.
The use of controlled temperature and pH conditions during oxidation and reduction steps minimizes side reactions and degradation products.
The one-pot synthesis of key intermediates reduces process complexity and improves scalability.
The final salt formation and purification steps ensure a stable, crystalline product with desirable pharmaceutical properties such as controlled particle size and high purity.
Analytical methods including NMR, XRPD, DSC, and chromatographic purity assessments confirm the chemical identity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways, thereby modulating biochemical processes.
Pathway Modulation: Affecting cellular pathways and processes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Pharmacokinetic and Pharmacodynamic Implications
- Salt Form : The hydrogen fumarate in the target compound likely offers superior solubility compared to hydrochloride salts (e.g., ’s analog), aligning with trends observed in Formoterol Fumarate .
- Ester vs. Hydroxyl Groups : The isobutyrate ester may prolong systemic exposure compared to hydroxymethyl derivatives (), as esters often undergo gradual enzymatic hydrolysis .
- Amino Group Variations: Diisopropylamino’s bulkiness could reduce off-target interactions relative to smaller amines (e.g., isopropylamino in ), though this may also lower binding affinity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl Isobutyrate Hydrogen Fumarate, and what purity validation steps are critical?
- Synthesis : The compound can be synthesized via multi-step organic reactions, including amide coupling (for diisopropylamino groups) and esterification (for isobutyrate moieties). Chiral resolution is required to isolate the (R)-enantiomer, often achieved using chiral chromatography or asymmetric catalysis .
- Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended. Use a mobile phase of methanol and buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to separate impurities. System suitability criteria (e.g., resolution ≥2.0 between adjacent peaks) must be met .
Q. How can researchers ensure accurate structural characterization of this compound?
- Techniques : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemistry) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For chiral verification, compare optical rotation data with literature values or use chiral HPLC with a cellulose-based column .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic purity data across different laboratories?
- Method Harmonization : Validate chromatographic methods using pharmacopeial guidelines (e.g., USP <621>). Ensure consistency in buffer preparation (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) and column lot variability testing. Cross-validate results with orthogonal techniques like capillary electrophoresis .
Q. What experimental strategies are effective for studying the compound’s receptor-binding kinetics in vitro?
- Assay Design : Use radioligand displacement assays with tritiated analogs to measure binding affinity (Kd) to target receptors (e.g., adrenergic or muscarinic receptors). Include controls for non-specific binding (e.g., excess cold ligand) and validate results with computational docking studies to map interaction sites .
Q. How can metabolic pathways and pharmacokinetic properties of this compound be investigated?
- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). For pharmacokinetics, conduct rodent studies with plasma sampling at 0–24 hours post-administration and calculate AUC, Cmax, and t½ .
Q. What approaches mitigate chiral inversion during formulation development?
- Formulation Optimization : Test excipients (e.g., cyclodextrins) to stabilize the (R)-configuration. Monitor enantiomeric purity using chiral HPLC under stress conditions (e.g., heat, light). Computational modeling (e.g., density functional theory) can predict susceptibility to racemization .
Methodological Challenges & Contradictions
Q. How should researchers address conflicting data on the compound’s solubility in aqueous buffers?
- Resolution : Perform equilibrium solubility studies using shake-flask methods with pH-adjusted buffers (2–10). Compare results with predictive models (e.g., Hansen solubility parameters). Note that hydrogen fumarate counterions may enhance solubility in acidic conditions but precipitate at neutral pH .
Q. What analytical workflows are recommended for detecting trace-level impurities (<0.1%)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
